4-Benzyl-1-phenylisoquinolin-3(2H)-one
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Overview
Description
4-Benzyl-1-phenylisoquinolin-3(2H)-one is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a benzyl group and a phenyl group attached to the isoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-phenylisoquinolin-3(2H)-one typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinoline core. The benzyl and phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-phenylisoquinolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Formation of dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may yield dihydroisoquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Benzyl-1-phenylisoquinolin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family.
Quinoline: A structurally related compound with similar chemical properties.
Benzylisoquinoline: A compound with a benzyl group attached to the isoquinoline core.
Uniqueness
4-Benzyl-1-phenylisoquinolin-3(2H)-one is unique due to the presence of both benzyl and phenyl groups, which may confer specific chemical and biological properties not found in other isoquinoline derivatives.
Properties
CAS No. |
50845-51-7 |
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Molecular Formula |
C22H17NO |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-benzyl-1-phenyl-2H-isoquinolin-3-one |
InChI |
InChI=1S/C22H17NO/c24-22-20(15-16-9-3-1-4-10-16)18-13-7-8-14-19(18)21(23-22)17-11-5-2-6-12-17/h1-14H,15H2,(H,23,24) |
InChI Key |
ZZVMNOMMSPJCOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C3C=CC=CC3=C(NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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